

# Purine phosphoribosyltransferase-IN-1 CAS number and properties

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## Compound of Interest

Compound Name: *Purine phosphoribosyltransferase-IN-1*

Cat. No.: *B15559330*

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## Purine Phosphoribosyltransferase-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Purine phosphoribosyltransferase-IN-1**, also known as compound (S,R)-48, is a potent inhibitor of 6-oxopurine phosphoribosyltransferases (PRTs). These enzymes are critical for the purine salvage pathway in various parasitic protozoa, including *Plasmodium falciparum*, *Plasmodium vivax*, and *Trypanosoma brucei*. As these parasites are incapable of de novo purine synthesis, they rely on salvaging purines from their host. The inhibition of this essential pathway presents a promising strategy for the development of novel anti-parasitic drugs. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to **Purine phosphoribosyltransferase-IN-1**.

### Chemical and Physical Properties

**Purine phosphoribosyltransferase-IN-1** is a stereo-defined acyclic nucleoside phosphonate. Its key properties are summarized in the table below.

Property	Value	Reference
CAS Number	2784631-28-1	[1]
Molecular Formula	C11H15N5Na4O10P2	[1]
Molecular Weight	531.17 g/mol	[1]
Appearance	Not specified in provided results	
Solubility	Soluble in DMSO	Not specified in provided results

## Biological Activity and Mechanism of Action

**Purine phosphoribosyltransferase-IN-1** is a potent and selective inhibitor of 6-oxopurine phosphoribosyltransferases in parasitic organisms. The inhibitor targets the enzyme responsible for converting 6-oxopurines, such as hypoxanthine and guanine, into their corresponding mononucleotides, which are essential for DNA and RNA synthesis. By blocking this enzyme, the inhibitor effectively halts the parasite's ability to replicate.

The inhibitory activity of **Purine phosphoribosyltransferase-IN-1** against various parasitic enzymes is detailed below.

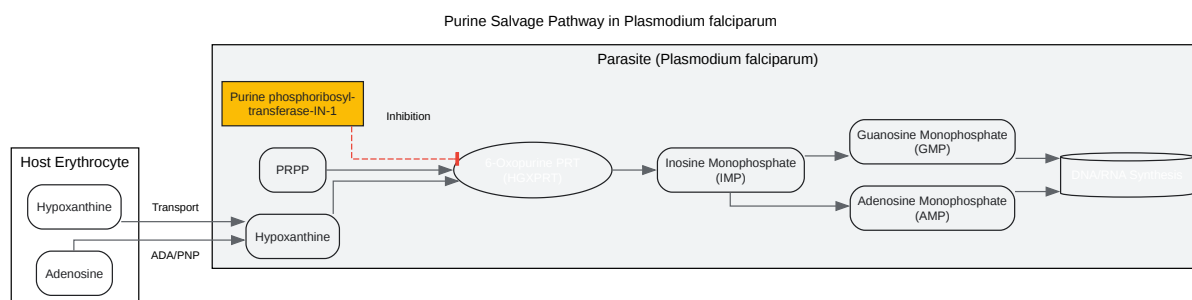
Target Enzyme	Organism	Ki (nM)	Reference
6-oxopurine PRT	Plasmodium falciparum (Pf)	50	[1]
6-oxopurine PRT	Plasmodium vivax (Pv)	20	[1]
6-oxopurine PRT	Trypanosoma brucei (Tbr)	2	[1]

The mechanism of action involves the inhibitor binding to the active site of the 6-oxopurine phosphoribosyltransferase, preventing the natural substrates from binding and thereby halting

the catalytic reaction. The selectivity of the inhibitor for the parasitic enzymes over the human counterpart is a key feature, suggesting a lower potential for host toxicity.[2]

## Signaling Pathway: Purine Salvage in Plasmodium falciparum

The following diagram illustrates the purine salvage pathway in *Plasmodium falciparum* and highlights the step inhibited by **Purine phosphoribosyltransferase-IN-1**.



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Caption: Inhibition of 6-Oxopurine PRT in the parasite's purine salvage pathway.

## Experimental Protocols

Detailed methodologies for key experiments involving **Purine phosphoribosyltransferase-IN-1** are provided below, based on standard practices in the field and likely methodologies used in the key reference publication by Klejch et al.[3]

## Enzymatic Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory constant ( $K_i$ ) of **Purine phosphoribosyltransferase-IN-1** against 6-oxopurine phosphoribosyltransferases.

Materials:

- Recombinant 6-oxopurine phosphoribosyltransferase (Pf, Pv, or Tbr)
- **Purine phosphoribosyltransferase-IN-1**
- Hypoxanthine
- 5-Phospho- $\alpha$ -D-ribosyl-1-pyrophosphate (PRPP)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM  $MgCl_2$ )
- 96-well microplate
- Spectrophotometer or fluorometer

Procedure:

- Prepare a stock solution of **Purine phosphoribosyltransferase-IN-1** in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the inhibitor to create a range of concentrations for testing.
- In a 96-well plate, add the assay buffer, the enzyme, and the inhibitor at various concentrations.
- Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
- Initiate the enzymatic reaction by adding the substrates, hypoxanthine and PRPP.
- Monitor the reaction progress by measuring the change in absorbance or fluorescence over time. The formation of inosine monophosphate (IMP) can be coupled to a secondary reaction that produces a detectable signal.

- Calculate the initial reaction velocities for each inhibitor concentration.
- Determine the IC<sub>50</sub> value by plotting the reaction velocity against the inhibitor concentration and fitting the data to a dose-response curve.
- Calculate the K<sub>i</sub> value using the Cheng-Prusoff equation, taking into account the substrate concentration and the K<sub>m</sub> of the enzyme for its substrate.

## In Vitro Antiplasmodial Activity Assay

This protocol describes the determination of the 50% inhibitory concentration (IC<sub>50</sub>) of **Purine phosphoribosyltransferase-IN-1** against *Plasmodium falciparum* cultures.

Materials:

- Chloroquine-sensitive or -resistant strains of *P. falciparum*
- Human erythrocytes (O+)
- Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX)
- **Purine phosphoribosyltransferase-IN-1**
- SYBR Green I nucleic acid stain
- 96-well microplate
- Incubator with a gas mixture of 5% CO<sub>2</sub>, 5% O<sub>2</sub>, and 90% N<sub>2</sub>
- Fluorescence plate reader

Procedure:

- Synchronize the *P. falciparum* culture to the ring stage.
- Prepare serial dilutions of **Purine phosphoribosyltransferase-IN-1** in the complete culture medium in a 96-well plate.
- Add the parasitized erythrocytes (e.g., 1% parasitemia, 2% hematocrit) to each well.

- Include positive (e.g., chloroquine) and negative (no inhibitor) controls.
- Incubate the plate for 72 hours at 37°C in the controlled gas environment.
- After incubation, lyse the cells and stain the parasitic DNA with SYBR Green I.
- Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
- Calculate the percentage of parasite growth inhibition for each inhibitor concentration relative to the negative control.
- Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## X-ray Crystallography of the Enzyme-Inhibitor Complex

This protocol provides a general workflow for determining the three-dimensional structure of a 6-oxopurine phosphoribosyltransferase in complex with **Purine phosphoribosyltransferase-IN-1**.

Materials:

- Highly purified recombinant 6-oxopurine phosphoribosyltransferase
- **Purine phosphoribosyltransferase-IN-1**
- Crystallization screening solutions
- Cryoprotectant
- X-ray diffraction equipment (synchrotron source recommended)

Procedure:

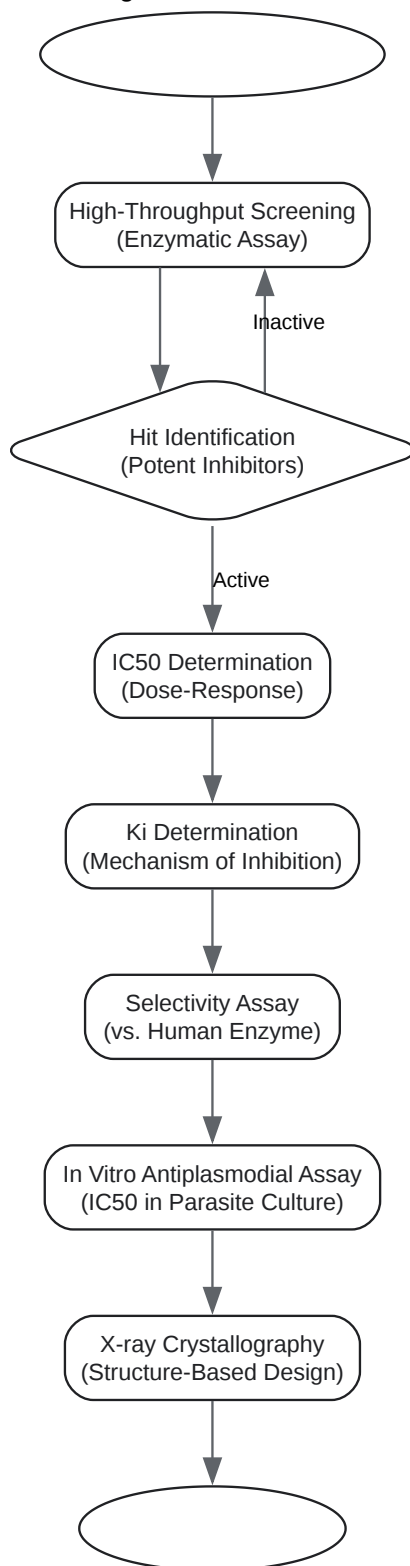
- Concentrate the purified enzyme to a suitable concentration (e.g., 5-10 mg/mL).
- Incubate the enzyme with a molar excess of **Purine phosphoribosyltransferase-IN-1** to ensure complex formation.

- Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the enzyme-inhibitor complex with various crystallization screening solutions.
- Incubate the crystallization plates and monitor for crystal growth.
- Once suitable crystals are obtained, soak them in a cryoprotectant solution before flash-cooling in liquid nitrogen.
- Collect X-ray diffraction data from the frozen crystal using a synchrotron beamline.
- Process the diffraction data to determine the crystal's unit cell parameters and space group.
- Solve the crystal structure using molecular replacement with a known structure of a homologous protein as a search model.
- Refine the atomic model against the experimental data and build the inhibitor molecule into the electron density map.
- Validate the final structure and analyze the interactions between the inhibitor and the enzyme's active site.

## Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the screening and characterization of inhibitors of 6-oxopurine phosphoribosyltransferases.

## Inhibitor Screening and Characterization Workflow

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Caption: A generalized workflow for identifying and characterizing enzyme inhibitors.



## Conclusion

**Purine phosphoribosyltransferase-IN-1** is a highly potent and selective inhibitor of a key enzyme in the purine salvage pathway of several pathogenic parasites. Its properties and mechanism of action make it a valuable tool for research and a promising lead compound for the development of new anti-parasitic therapies. The experimental protocols and workflows outlined in this guide provide a framework for the further investigation and characterization of this and similar inhibitory compounds.

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## References

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